Phosphoglyceroyl-ATP

説明

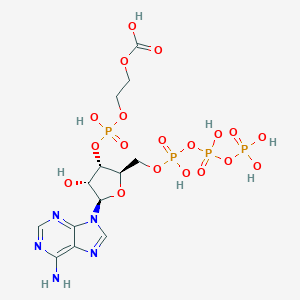

Phosphoglyceroyl-ATP is a specialized adenosine triphosphate (ATP) derivative characterized by the covalent attachment of a phosphoglyceroyl group to the ATP molecule. This modification positions it as a critical intermediate in metabolic pathways, particularly those involving phosphate transfer reactions. Evidence from enzymatic reactions (e.g., ADP + 3-Phospho-D-glyceroyl phosphate → ATP + 3-Phospho-D-glycerate) suggests its role in glycolysis or related processes, where it facilitates energy transfer and substrate phosphorylation . Structurally, it combines ATP’s core (adenine, ribose, and triphosphate) with a glyceroyl-phosphate moiety, enhancing its capacity to participate in biosynthetic or regulatory cascades .

特性

CAS番号 |

124199-67-3 |

|---|---|

分子式 |

C13H21N5O19P4 |

分子量 |

675.22 g/mol |

IUPAC名 |

2-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl]oxy-hydroxyphosphoryl]oxyethyl hydrogen carbonate |

InChI |

InChI=1S/C13H21N5O19P4/c14-10-7-11(16-4-15-10)18(5-17-7)12-8(19)9(35-39(25,26)32-2-1-31-13(20)21)6(34-12)3-33-40(27,28)37-41(29,30)36-38(22,23)24/h4-6,8-9,12,19H,1-3H2,(H,20,21)(H,25,26)(H,27,28)(H,29,30)(H2,14,15,16)(H2,22,23,24)/t6-,8-,9-,12-/m1/s1 |

InChIキー |

TZLSNZNCXRZZCL-WOUKDFQISA-N |

SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)OP(=O)(O)OCCOC(=O)O)O)N |

異性体SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)OP(=O)(O)OCCOC(=O)O)O)N |

正規SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)OP(=O)(O)OCCOC(=O)O)O)N |

同義語 |

(PG-ATP)n oligo-phosphoglyceroyl-ATP oligophosphoglyceroyl-ATP PG-ATP phosphoglyceroyl-adenosine triphosphate phosphoglyceroyl-ATP purinogen |

製品の起源 |

United States |

類似化合物との比較

Comparative Analysis with Similar ATP Derivatives

Structural and Functional Differences

Phosphoglyceroyl-ATP belongs to a broader class of ATP derivatives modified with distinct functional groups. Below is a comparative analysis of its key features against similar compounds:

*Note: this compound’s molecular formula is inferred from ATP (C₁₀H₁₆N₅O₁₃P₃) + phosphoglyceroyl (C₃H₅O₆P).

Key Observations:

- This compound uniquely integrates a three-carbon glyceroyl-phosphate chain, enabling its participation in central carbon metabolism (e.g., substrate-level phosphorylation in glycolysis) .

- Fluorescein Alkynylamino-ATP serves as a detection tool due to its fluorescein tag, contrasting with this compound’s metabolic role .

- Phosphoribosyladenosine Triphosphate and Pyridoxal 5'-Triphosphoadenosine are involved in nucleotide and coenzyme pathways, respectively, highlighting the functional diversity of ATP derivatives .

Mechanistic Roles in Metabolic Pathways

This compound is implicated in reactions such as:

ATP Synthesis: Acts as a phosphate donor in the conversion of ADP to ATP via 3-phosphoglyceroyl phosphate .

Substrate Channeling: Unlike Phosphoenolpyruvate (PEP), which directly transfers phosphate to ADP, this compound may stabilize high-energy intermediates in multi-step pathways .

In contrast, Fluorescein Alkynylamino-ATP lacks enzymatic activity but is used to track ATP-binding proteins in real-time assays .

Stability and Reactivity

- This compound : Likely exhibits moderate stability under physiological pH, akin to ATP. Its phosphoglyceroyl group may increase solubility in aqueous environments.

- Phosphoribosyladenosine Triphosphate: The ribosyl group enhances specificity for nucleotide-binding enzymes but reduces stability due to hydrolysis susceptibility.

- Fluorescein Alkynylamino-ATP: Photolabile due to the fluorescein moiety, requiring protection from light in experimental settings .

Research Implications and Gaps

While this compound’s role in metabolism is inferred from reaction pathways , explicit studies on its kinetics, regulation, and interaction partners are scarce. Comparative studies with analogs like Pyridoxal 5'-Triphosphoadenosine could elucidate evolutionary adaptations in ATP utilization. Further structural characterization (e.g., crystallography) is needed to resolve its exact binding modes and catalytic mechanisms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。